

# physical and chemical properties of 4-Desacetamido-4-fluoro Andarine-D4

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Desacetamido-4-fluoro  
Andarine-D4

Cat. No.: B13864628

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## In-Depth Technical Guide: 4-Desacetamido-4-fluoro Andarine-D4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of the selective androgen receptor modulator (SARM) analog, **4-Desacetamido-4-fluoro Andarine-D4**. It includes available experimental and computed data, plausible experimental protocols for its synthesis and analysis, and a detailed description of its presumed biological signaling pathway.

## Core Physical and Chemical Properties

**4-Desacetamido-4-fluoro Andarine-D4** is a deuterated analog of 4-Desacetamido-4-fluoro Andarine, a derivative of the well-known SARM, Andarine (S-4). The primary difference is the substitution of four hydrogen atoms with deuterium on the phenoxy ring. This isotopic labeling is often utilized in research for metabolic studies and as an internal standard in analytical quantification.

## Data Summary

The following tables summarize the available quantitative data for **4-Desacetamido-4-fluoro Andarine-D4** and its non-deuterated counterpart.

Table 1: Physical and Chemical Properties of **4-Desacetamido-4-fluoro Andarine-D4**

Property	Value	Source
Molecular Formula	C <sub>17</sub> H <sub>10</sub> D <sub>4</sub> F <sub>4</sub> N <sub>2</sub> O <sub>5</sub>	Computed by PubChem[1]
Molecular Weight	406.32 g/mol	Computed by PubChem[1]
Exact Mass	406.10899118 Da	Computed by PubChem[1]
IUPAC Name	(2S)-3-(4-fluorophenoxy-2,3,5,6-d <sub>4</sub> )-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide	Computed by PubChem[1]
XLogP3	3.1	Computed by PubChem[1]
Topological Polar Surface Area	104 Å <sup>2</sup>	Computed by PubChem[1]
Heavy Atom Count	28	Computed by PubChem[1]
Rotatable Bond Count	5	Computed by PubChem[1]
Hydrogen Bond Donor Count	2	Computed by PubChem[1]
Hydrogen Bond Acceptor Count	7	Computed by PubChem[1]

Table 2: Experimental Properties of 4-Desacetamido-4-fluoro Andarine (Non-Deuterated Analog)

Property	Value	Source
CAS Number	401900-41-2	Biosynth[2]
Molecular Formula	C <sub>17</sub> H <sub>14</sub> F <sub>4</sub> N <sub>2</sub> O <sub>5</sub>	Biosynth[2]
Molecular Weight	402.3 g/mol	Biosynth[2]
Melting Point	43 - 46°C	ChemicalBook
Boiling Point	577.80 °C	Biosynth[2]
Flash Point	303.20 °C	Biosynth[2]
Solubility	Acetonitrile (Slightly), Chloroform (Slightly), DMSO (Slightly)	ChemicalBook
Storage Temperature	Refrigerator (2-8°C)	ChemicalBook, Clearsynth
Appearance	Pale Yellow to Pale Beige Solid	ChemicalBook

## Experimental Protocols

While specific, validated experimental protocols for **4-Desacetamido-4-fluoro Andarine-D4** are not readily available in peer-reviewed literature, the following methodologies are proposed based on the synthesis and analysis of related SARMs and deuterated compounds.

## Hypothetical Synthesis Protocol

The synthesis of **4-Desacetamido-4-fluoro Andarine-D4** would likely follow a similar pathway to other aryl-propionamide-derived SARMs, with the key step being the introduction of the deuterated phenoxy moiety.

Objective: To synthesize (2S)-3-(4-fluorophenoxy-2,3,5,6-d<sub>4</sub>)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide.

Materials:

- 4-Fluoro-d<sub>4</sub>-phenol

- (R)-(-)-Glycidol
- 4-Nitro-3-(trifluoromethyl)aniline
- Sodium hydride (NaH)
- Appropriate solvents (e.g., THF, DMF)
- Reagents for amide coupling (e.g., DCC, HOBt or EDC, HOBt)
- Reagents for purification (e.g., silica gel, ethyl acetate, hexane)

#### Methodology:

- Alkylation: The synthesis would likely commence with the reaction of 4-fluoro-d4-phenol with a suitable chiral epoxide, such as (R)-(-)-glycidol, in the presence of a base like sodium hydride to form the corresponding deuterated phenoxy propanol intermediate.
- Oxidation: The primary alcohol of the intermediate would then be oxidized to a carboxylic acid.
- Amide Coupling: The resulting carboxylic acid would be coupled with 4-nitro-3-(trifluoromethyl)aniline using standard peptide coupling reagents to form the final product.
- Purification: The crude product would be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane. The structure and purity of the final compound would be confirmed by NMR, mass spectrometry, and HPLC.

## Analytical Protocols

Objective: To confirm the identity, purity, and characterize **4-Desacetamido-4-fluoro Andarine-D4**.

#### A. High-Performance Liquid Chromatography (HPLC):

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5  $\mu$ m).
- Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

- Flow Rate: 1.0 mL/min.
- Detection: UV at a wavelength determined by the chromophores in the molecule (likely around 254 nm and 305 nm).
- Injection Volume: 10  $\mu$ L.
- Expected Outcome: A single major peak indicating the purity of the compound. A vendor website indicates a purity of >95% is achievable.

#### B. Mass Spectrometry (MS):

- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
- Expected m/z: The protonated molecule  $[M+H]^+$  would be expected at approximately 407.1162. The fragmentation pattern would be compared to the non-deuterated analog, with shifts in fragment ions containing the deuterated ring. Based on data for Andarine, key fragments would result from the cleavage of the amide bond and the ether linkage.

#### C. Nuclear Magnetic Resonance (NMR) Spectroscopy:

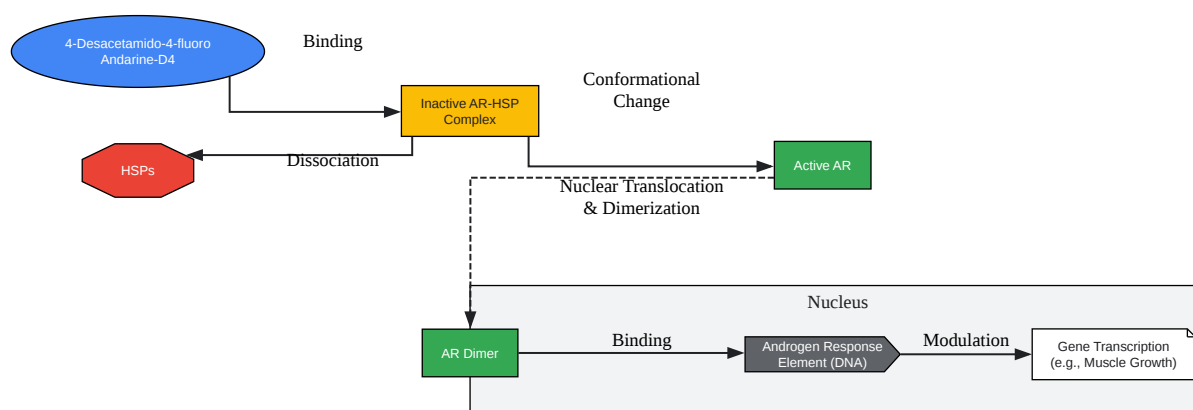
- Solvent: Deuterated chloroform ( $CDCl_3$ ) or deuterated dimethyl sulfoxide ( $DMSO-d_6$ ).
- $^1H$  NMR: Signals corresponding to the non-deuterated protons would be observed. The aromatic signals for the fluorophenoxy ring would be absent due to deuteration.
- $^{13}C$  NMR: All carbon signals would be present, with those in the deuterated ring potentially showing altered splitting patterns due to C-D coupling.
- $^{19}F$  NMR: A singlet corresponding to the fluorine on the phenoxy ring and a singlet for the  $CF_3$  group would be expected.
- $^2H$  NMR: A signal corresponding to the deuterium atoms on the aromatic ring would be observed.

## Biological Activity and Signaling Pathway

As a SARM, **4-Desacetamido-4-fluoro Andarine-D4** is presumed to act as a ligand for the androgen receptor (AR). The AR is a nuclear receptor that, upon activation, functions as a transcription factor to regulate gene expression.

### Androgen Receptor Signaling Pathway

The binding of an agonist like **4-Desacetamido-4-fluoro Andarine-D4** to the androgen receptor initiates a cascade of events leading to changes in gene expression. In the cytoplasm, the AR is in an inactive state, bound to heat shock proteins (HSPs). Ligand binding induces a conformational change in the AR, causing the dissociation of HSPs. The activated AR then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes. This binding, along with the recruitment of co-activator proteins, modulates the transcription of genes involved in various physiological processes, including muscle and bone anabolism.

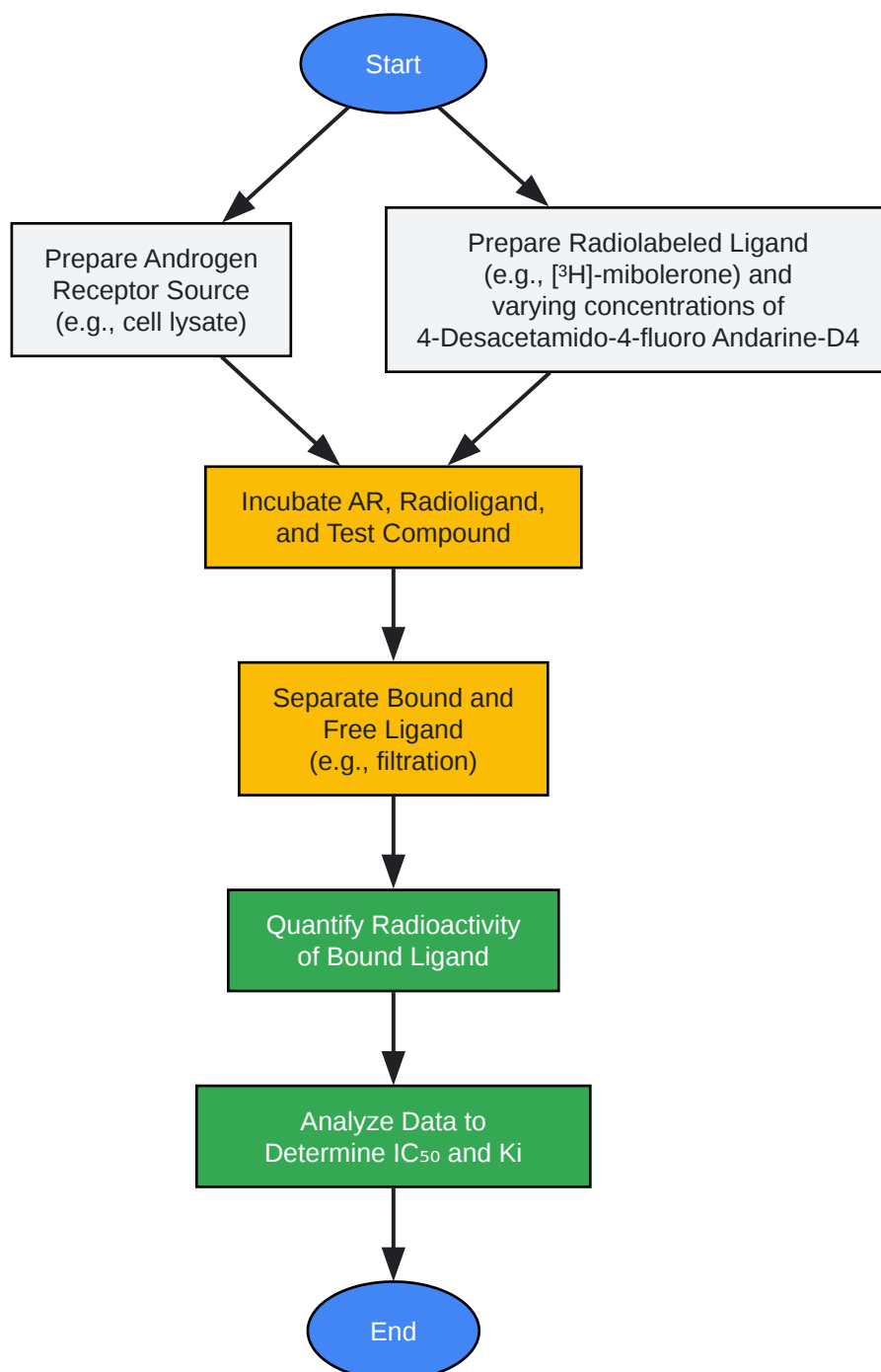


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Caption: Androgen Receptor Signaling Pathway for **4-Desacetamido-4-fluoro Andarine-D4**.

## Experimental Workflow for Receptor Binding Assay

To determine the binding affinity of **4-Desacetamido-4-fluoro Andarine-D4** for the androgen receptor, a competitive binding assay would be employed.



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Caption: Workflow for a Competitive Androgen Receptor Binding Assay.

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## References

- 1. Andarine | C19H18F3N3O6 | CID 9824562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Desacetamido-4-fluoro Andarine | 401900-41-2 | FD80688 [biosynth.com]
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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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